molecular formula C7H3BrFIN2 B1343675 6-Bromo-4-fluoro-3-iodo-1H-indazole CAS No. 887568-00-5

6-Bromo-4-fluoro-3-iodo-1H-indazole

Cat. No. B1343675
M. Wt: 340.92 g/mol
InChI Key: QAHNNDROHOCDKW-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-3-iodo-1H-indazole is a chemical compound with the molecular formula C7H3BrFIN2. It has a molecular weight of 340.92 .


Molecular Structure Analysis

The InChI code for 6-Bromo-4-fluoro-3-iodo-1H-indazole is 1S/C7H3BrFIN2/c8-4-1-3(9)2-5-6(4)7(10)12-11-5/h1-2H, (H,11,12) and the InChI key is UFBMFTQJQXKQLO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Bromo-4-fluoro-3-iodo-1H-indazole is a solid at room temperature . It is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Summary of the Application

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles .

Methods of Application or Experimental Procedures

The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Results or Outcomes

The review article gives a brief outline of optimized synthetic schemes with relevant examples .

2. Antitumor Activity of 1H-indazole-3-amine Derivatives

Summary of the Application

A series of indazole derivatives were designed and synthesized, and these compounds were evaluated for their inhibitory activities against human cancer cell lines .

Methods of Application or Experimental Procedures

The compounds were evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay .

Results or Outcomes

Among these, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC50 (50% inhibition concentration) value of 5.15 µM, and this compound showed great selectivity for normal cell (HEK-293, IC50 = 33.2 µM) . Moreover, compound 6o was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

3. Synthesis of 1H-indazole

Summary of the Application

A new practical synthesis of 1H-indazole is presented. A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .

Methods of Application or Experimental Procedures

The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine. This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring .

Results or Outcomes

The results of the investigation led to a novel mechanism related to the synthesis of indazole .

4. Antimicrobial Activity of Imidazole Containing Compounds

Summary of the Application

Imidazole-containing compounds have been synthesized and evaluated for their antimicrobial activity against various bacteria .

Methods of Application or Experimental Procedures

The compounds were evaluated for their antimicrobial activity against Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi using the broth dilution method .

Results or Outcomes

The compounds showed promising antimicrobial activity .

5. Synthesis of 2H-indazoles

Summary of the Application

The work summarizes the latest strategies for the synthesis of 2H-indazoles published during the last five years .

Methods of Application or Experimental Procedures

The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Results or Outcomes

This review article gives a brief outline of optimized synthetic schemes with relevant examples .

6. Synthesis of 4-bromo-1H-indazole

Summary of the Application

A new practical synthesis of 4-bromo-1H-indazole is presented .

Methods of Application or Experimental Procedures

The reaction between benzyl-substituted benzylidenehydrazine and hydrazine yields 2-bromo-6-fluorobenzylidenehydrazine directly, while subsequent cyclization gives 4-bromo-1H-indazole .

Results or Outcomes

The results of the investigation led to a novel mechanism related to the synthesis of indazole .

Safety And Hazards

This compound is associated with several hazard statements including H315, H319, and H335. Precautionary measures include P261 and P305+P351+P338 .

Future Directions

Research on similar indazole derivatives has shown promising results in the field of medicinal chemistry, particularly in the development of anticancer, antiangiogenic, and antioxidant agents . Future research could explore the potential of 6-Bromo-4-fluoro-3-iodo-1H-indazole in these areas.

properties

IUPAC Name

6-bromo-4-fluoro-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIN2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHNNDROHOCDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646411
Record name 6-Bromo-4-fluoro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-fluoro-3-iodo-1H-indazole

CAS RN

887568-00-5
Record name 6-Bromo-4-fluoro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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